3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine
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Overview
Description
3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of a bromine atom at the 3rd position and a difluoromethyl group at the 6th position on the imidazo[1,2-A]pyridine ring. It has a molecular formula of C8H5BrF2N2 and a molecular weight of 247.04 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. One common method is the bromination of 6-(difluoromethyl)imidazo[1,2-A]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form C-C bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution: Formation of 3-substituted imidazo[1,2-A]pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated imidazo[1,2-A]pyridines.
Scientific Research Applications
3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for treating infectious diseases and cancer.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell signaling pathways or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine
- 3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyridine
- 3-Chloro-6-(difluoromethyl)imidazo[1,2-A]pyridine
Uniqueness
3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H5BrF2N2 |
---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
3-bromo-6-(difluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H5BrF2N2/c9-6-3-12-7-2-1-5(8(10)11)4-13(6)7/h1-4,8H |
InChI Key |
ODFXGTYECUXCJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(F)F)Br |
Origin of Product |
United States |
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